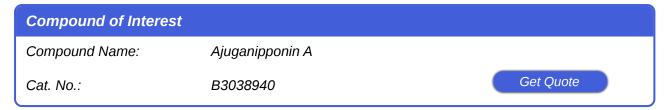


Spectroscopic Data and Analysis of Ajuganipponin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ajuganipponin A**, a neo-clerodane diterpene. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of **Ajuganipponin A** has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Ajuganipponin A (CDCl₃)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	5.50	ddd	11.0, 4.7
2α	1.83	m	
2β	1.62	m	_
3α	1.69	m	_
3β	1.40	m	_
5	2.11	m	_
6	4.64	dd	12.5, 4.0
7α	2.05	m	
7β	1.77	m	_
9	2.21	d	7.9
10	1.95	m	
11α	2.37	m	_
11β	2.14	m	
12	5.98	br d	9.5
14	5.95	br m	
15	4.75	S	_
17	1.05	d	6.7
19A	4.10	d	12.0
19B	3.85	d	12.0
20	0.95	s	_
1'-OAc	2.08	S	_
6'-OAc	2.04	S	_
19'-OAc	2.01	s	_



2"-Me	1.83	S
3"-Me	1.80	S

Table 2: ¹³C NMR Spectroscopic Data for Ajuganipponin

A (CDC|3)[1]

Position	Chemical Shift (δ) ppm	Position	Chemical Shift (δ) ppm
1	72.8	14	126.8
2	29.5	15	70.2
3	34.5	16	173.5
4	41.8	17	16.2
5	45.3	18	63.8
6	74.5	19	64.1
7	31.5	20	17.5
8	40.1	1'-C=O	170.5
9	42.7	1'-Me	21.2
10	50.1	6'-C=O	170.1
11	36.4	6'-Me	21.0
12	75.1	19'-C=O	170.8
13	138.5	19'-Me	20.9
1"-C=O	166.4		
2"-C	128.1	-	
3"-C	137.9	_	
2"-Me	12.1	_	
3"-Me	14.3	-	



Table 3: Mass Spectrometry Data for Ajuganipponin A

Technique	lon	m/z
MS	[M]+	532.4

Experimental Protocols

The spectroscopic data for **Ajuganipponin A** were acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer.
- Solvent: Deuterated chloroform (CDCl3) was used as the solvent.
- Internal Standard: Tetramethylsilane (TMS) was used as the internal standard.
- Data Acquisition:
 - ¹H NMR spectra were acquired at 500 MHz.
 - ¹³C NMR spectra were acquired at 125 MHz.
 - Standard pulse sequences were utilized for the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra.
- Data Processing: The acquired data was processed using standard NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

- Instrumentation: Mass spectra were obtained on a Fisons VG-AutoSpec mass spectrometer.
- Ionization Mode: The specific ionization mode used for the determination of the molecular ion at m/z 532.4 was not detailed in the primary literature. However, for natural products of this class, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom



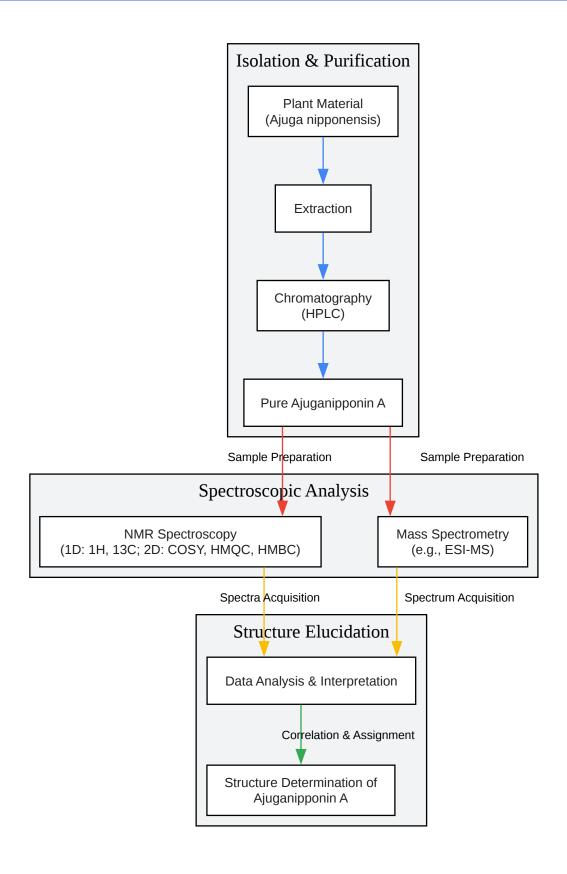
Bombardment (FAB) are commonly employed to observe the molecular ion with minimal fragmentation.

• Sample Introduction: The sample was likely introduced via a direct insertion probe or after chromatographic separation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Ajuganipponin A**, from isolation to structure elucidation.





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General workflow for the isolation and structural elucidation of Ajuganipponin A.







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com